4-(Trifluoromethylthio)butyronitrile
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Overview
Description
4-(Trifluoromethylthio)butyronitrile is a fluorinated organic compound with the molecular formula C5H6F3NS and a molecular weight of 169.17 g/mol. This compound belongs to the butyronitrile family and is characterized by the presence of a trifluoromethylthio group attached to a butyronitrile backbone. The trifluoromethyl group plays a significant role in enhancing the chemical and biological properties of the compound, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylthio)butyronitrile can be achieved through several synthetic routes. One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) .
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, Pd/C
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
4-(Trifluoromethylthio)butyronitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)butyronitrile involves its interaction with molecular targets through the trifluoromethylthio group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, allowing it to interact with various biological targets, such as enzymes and receptors . The compound can modulate the activity of these targets by forming stable complexes or inhibiting their function through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Another trifluoromethyl-containing compound with applications in organic synthesis and pharmaceuticals.
4-(Trifluoromethylthio)aniline: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Trifluoromethylthiolated derivatives: A broad class of compounds with similar trifluoromethylthio groups, used in various chemical and biological applications.
Uniqueness
4-(Trifluoromethylthio)butyronitrile is unique due to its specific combination of a butyronitrile backbone and a trifluoromethylthio group. This combination imparts distinct chemical and biological properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NS/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCVKGPZOAAPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CSC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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